molecular formula C24H28N6O3 B12175035 Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B12175035
M. Wt: 448.5 g/mol
InChI Key: BCDXVKUBIWULIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is a heterocyclic compound featuring a triazolo-pyridazine core fused with two piperidine rings. The triazolo-pyridazine moiety is substituted with a phenyl group at position 3, while one piperidine ring is linked via a carbonyl group, and the other bears a methyl ester at position 2. The methyl ester group may enhance lipophilicity, influencing bioavailability and metabolic stability compared to carboxylic acid analogs .

Properties

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 1-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H28N6O3/c1-33-24(32)19-11-15-29(16-12-19)23(31)18-9-13-28(14-10-18)21-8-7-20-25-26-22(30(20)27-21)17-5-3-2-4-6-17/h2-8,18-19H,9-16H2,1H3

InChI Key

BCDXVKUBIWULIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the triazolo-pyridazine core. One common method involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH . This intermediate is then further reacted with piperidine derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazolo-pyridazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional Groups Notes
Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate Not available C23H25N5O3 ~419* Phenyl (triazolo), methyl ester (piperidine) Ester, carbonyl Enhanced lipophilicity; potential prodrug
1-(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide Not available C23H31N7O 421.45 Isopropyl (triazolo), 4-phenylbutan-2-yl amide Amide Increased steric bulk; potential prolonged receptor interaction
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid 950037-34-0 C11H13N5O2 247.26 Unsubstituted triazolo-pyridazine, carboxylic acid Carboxylic acid Higher polarity; likely improved aqueous solubility
N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 1144443-06-0 C21H23ClN6O 410.90 3-methyl (triazolo), 4-chlorobenzyl amide Amide, chloroaryl Electrophilic chloro group may enhance binding specificity
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid 1119453-12-1 C18H19N3O2 297.35 Pyridazine core (non-triazolo), 3-methylphenyl Carboxylic acid Simplified core; reduced heterocyclic complexity
4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine 2200320-72-3 C17H19N7O 337.38 Cyclopropyl (triazolo), pyrazole-4-carbonyl Carbonyl, pyrazole Dual heterocyclic system; potential kinase inhibition

*Estimated based on structural formula.

Key Differences and Implications

Core Heterocycle Modifications

  • Triazolo-Pyridazine vs. Pyridazine: The target compound and most analogs retain the triazolo-pyridazine core, which offers π-π stacking and hydrogen-bonding capabilities.

Substituent Effects

  • Phenyl vs. Aliphatic Groups : The phenyl group on the target compound’s triazolo ring may enhance binding to hydrophobic pockets compared to isopropyl () or cyclopropyl () substituents.
  • Ester vs. Carboxylic Acid/Amide : The methyl ester in the target compound likely increases cell membrane permeability relative to the carboxylic acid analogs (). Amide derivatives () balance solubility and stability, often favoring oral bioavailability .

Functional Group Impact

  • Carboxylic Acid Derivatives: Compounds like 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid (CAS 950037-34-0) exhibit higher polarity, making them suitable for intravenous formulations but limiting blood-brain barrier penetration .

Biological Activity

Methyl 1-{[1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate, often referred to as a triazolopyridazine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring and a triazolo-pyridazine moiety. The molecular formula is C20H22N6O2C_{20}H_{22}N_6O_2, with a molecular weight of approximately 394.43 g/mol. Its structural components contribute to its biological activity, particularly in targeting various enzymes and receptors.

1. Antimicrobial Activity

Research has indicated that derivatives of triazolopyridazine exhibit potent antimicrobial properties. A study focused on related compounds demonstrated their efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active derivatives . This suggests that this compound may also possess similar or enhanced antimicrobial properties.

2. Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has shown promise in inhibiting monoacylglycerol lipase (MAGL), an enzyme linked to the endocannabinoid system. In related studies, compounds with similar structures demonstrated IC50 values as low as 0.84 µM against MAGL, indicating a strong inhibitory effect that could be leveraged for therapeutic purposes in pain management and inflammation .

Case Study 1: Anti-Tubercular Activity

In a comprehensive study on anti-tubercular agents, several derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, the most active compounds were noted to have IC90 values between 3.73 and 4.00 μM. The study highlighted the importance of structural modifications in enhancing activity against resistant strains of tuberculosis .

Case Study 2: Cancer Cell Line Studies

Another study investigated the antiproliferative effects of triazolopyridazine derivatives on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM for compounds structurally related to this compound. These findings suggest potential applications in oncology for this class of compounds .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Enzyme Binding : The compound's structure allows it to fit into the active sites of enzymes like MAGL and other hydrolases, leading to competitive inhibition.
  • Cellular Uptake : Its lipophilic nature aids in cellular penetration, enhancing bioavailability and efficacy against intracellular pathogens.

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/IC90 ValuesReferences
Anti-TubercularMycobacterium tuberculosisIC90: 3.73 - 4.00 μM
Enzyme InhibitionMonoacylglycerol lipase (MAGL)IC50: ~0.84 μM
AntiproliferativeOvarian cancer cellsIC50: 31.5 - 43.9 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.